molecular formula C20H19NO2 B3394549 2,6-Bis(4-methoxyphenyl)aniline CAS No. 340187-66-8

2,6-Bis(4-methoxyphenyl)aniline

Cat. No.: B3394549
CAS No.: 340187-66-8
M. Wt: 305.4 g/mol
InChI Key: XQSVNNFIWPZPET-UHFFFAOYSA-N
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Description

2,6-Bis(4-methoxyphenyl)aniline is a triarylamine derivative featuring a central aniline core substituted with two 4-methoxyphenyl groups at the 2- and 6-positions. This compound is widely employed in organic electronics, particularly as a hole-transporting material (HTM) in perovskite solar cells and heterojunction devices due to its favorable electron-donating properties and stability under ambient conditions . Its synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination reactions, with commercial availability noted in specialized chemical catalogs .

Properties

IUPAC Name

2,6-bis(4-methoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-22-16-10-6-14(7-11-16)18-4-3-5-19(20(18)21)15-8-12-17(23-2)13-9-15/h3-13H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSVNNFIWPZPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625299
Record name 1~4~,3~4~-Dimethoxy[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340187-66-8
Record name 1~4~,3~4~-Dimethoxy[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-methoxyphenyl)aniline typically involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate through a Mannich reaction. This reaction yields 2,6-bis(4-methoxyphenyl)piperidin-4-one, which is then methylated and oximated using hydroxylamine hydrochloride to produce the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. Industrial synthesis may also incorporate advanced techniques such as continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(4-methoxyphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

2,6-Bis(4-methoxyphenyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-methoxyphenyl)aniline and its derivatives often involves interaction with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Hole-Transporting Materials

The following compounds share structural motifs with 2,6-bis(4-methoxyphenyl)aniline but differ in core substituents and peripheral groups, leading to distinct optoelectronic and device performance characteristics:

NAP [4,4’-(Naphthalene-2,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)]
  • Structure : Naphthalene core with bis(4-methoxyphenyl)aniline arms.
  • Application: Used in carbon nanotube (CNT)/Si heterojunction solar cells.
  • Performance : Achieves power conversion efficiency (PCE) >10% in 0.079 cm² devices due to reduced recombination at interfaces .
  • Advantage : Ambient stability during spin-coating preparation.
BPV [(E)-4’,4’’-Ethene-1,2-diyl)bis(N,N-bis(4-methoxyphenyl)-[1’,1’’-biphenyl]-4-amine)]
  • Structure : Ethene-linked biphenyl core with bis(4-methoxyphenyl)aniline groups.
  • Application : Similar to NAP in CNT/Si devices.
  • Performance : Comparable PCE to NAP but with enhanced charge mobility due to conjugated ethene linkage .
PyPDAn [Pyridine-core with (N,N-bis(4-methoxyphenyl)aniline) at 2,6-positions]
  • Structure : Pyridine core substituted with bis(4-methoxyphenyl)aniline.
  • Application : Lead-free Cs₂AgBiBr₆ perovskite solar cells.
  • Performance : PyDAnCBZ (carbazole-modified variant) outperforms PyPDAn, achieving higher PCE due to improved charge extraction and reduced trap states .
CPDT [4,4’-(4,4-Diethyl-cyclopentadithiophene)bis(N,N-bis(4-methoxyphenyl)aniline)]
  • Structure : Cyclopentadithiophene core with bis(4-methoxyphenyl)aniline arms.
  • Synthesis : 75% yield; molecular weight = 772.24 g/mol (MALDI-TOF) .
  • Optoelectronic Properties : Broader absorption in visible spectrum compared to this compound, making it suitable for organic photovoltaics .

Key Performance Metrics

Compound Core Structure Molecular Weight (g/mol) PCE (%) Jₛc (mA/cm²) Vₒc (V) FF (%) Reference
2,6-Bis(4-MeOPh)aniline Aniline ~404.45 N/A N/A N/A N/A
NAP Naphthalene ~792.84 >10 18.2 0.65 72
BPV Biphenyl-ethene ~868.92 >10 17.8 0.67 75
PyPDAn Pyridine ~600.62 8.2 14.5 0.78 68
CPDT Cyclopentadithiophene 772.24 N/A N/A N/A N/A

Notes: PCE = Power conversion efficiency; Jₛc = Short-circuit current; Vₒc = Open-circuit voltage; FF = Fill factor.

Structural and Functional Insights

  • Electron-Donating Capacity : The 4-methoxyphenyl groups enhance electron donation, but core modifications (e.g., naphthalene in NAP vs. pyridine in PyPDAn) alter HOMO/LUMO levels. For instance, PyPDAn’s pyridine core lowers HOMO (-5.2 eV) compared to NAP (-5.0 eV), improving hole injection .
  • Thermal Stability : Spiro-fluorene derivatives (e.g., SDTF in ) exhibit higher thermal decomposition temperatures (>300°C) than this compound due to rigid spiro-conformations .
  • Synthetic Accessibility : NAP and BPV require multi-step syntheses with yields ~70–75%, whereas this compound is commercially available, reducing processing complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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